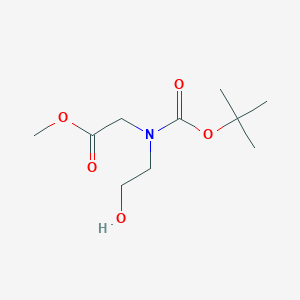
Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate is a chemical compound with the molecular formula C11H21NO5. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate typically involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the product is often achieved through recrystallization or column chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Aplicaciones Científicas De Investigación
Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins by protecting amine groups during the reaction.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate involves its role as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines in multi-step synthesis. This selective protection and deprotection enable the synthesis of complex molecules with high precision .
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Uniqueness
Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate is unique due to its combination of a Boc-protected amine and an ester group, making it versatile for various synthetic applications. Its ability to undergo multiple types of reactions while maintaining stability under specific conditions sets it apart from other similar compounds .
Propiedades
Número CAS |
189160-68-7 |
|---|---|
Fórmula molecular |
C10H19NO5 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-12)7-8(13)15-4/h12H,5-7H2,1-4H3 |
Clave InChI |
AUHMNOXHHTZGAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCO)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


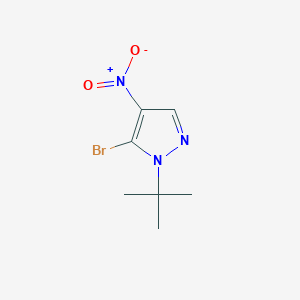
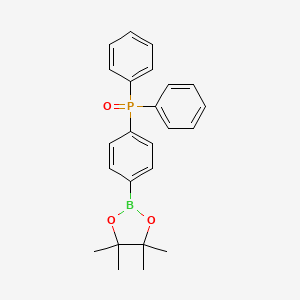
![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)

![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
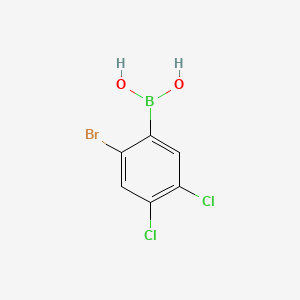
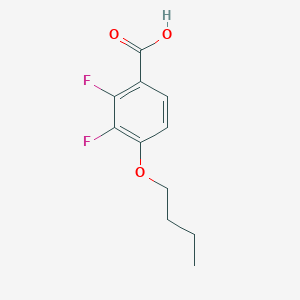
![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
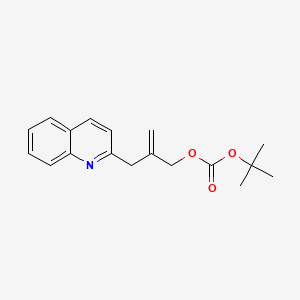
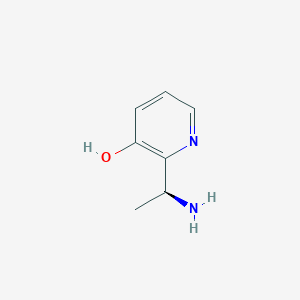
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)

